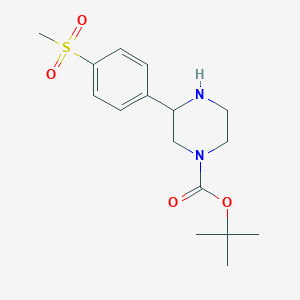

Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate

Description

Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate is a piperazine derivative characterized by a tert-butyl carbamate group at the 1-position of the piperazine ring and a 4-(methylsulfonyl)phenyl substituent at the 3-position. The methylsulfonyl group is a strong electron-withdrawing moiety, which can enhance solubility and influence binding interactions in biological systems. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility as scaffolds for drug discovery, particularly in targeting enzymes, receptors, and ion channels .

The tert-butyl carbamate group serves as a protective moiety, enabling selective deprotection during synthetic routes while stabilizing intermediates.

Properties

Molecular Formula |

C16H24N2O4S |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

tert-butyl 3-(4-methylsulfonylphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O4S/c1-16(2,3)22-15(19)18-10-9-17-14(11-18)12-5-7-13(8-6-12)23(4,20)21/h5-8,14,17H,9-11H2,1-4H3 |

InChI Key |

XQQFEUGCKVHVTO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=C(C=C2)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Phenyl Group: The phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a halogenated benzene derivative reacts with the piperazine ring.

Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added via a sulfonation reaction, where the phenyl group is treated with a sulfonating agent such as methylsulfonyl chloride.

Formation of the Tert-butyl Ester: The final step involves the esterification of the carboxylate group with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large quantities of intermediates such as ethylenediamine, dihaloalkanes, and halogenated benzene derivatives are synthesized.

Continuous Flow Reactors: The reactions are carried out in continuous flow reactors to ensure consistent product quality and yield.

Purification and Isolation: The final product is purified using techniques such as crystallization, distillation, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated benzene derivatives in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted piperazine and phenyl derivatives.

Scientific Research Applications

Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific application.

Comparison with Similar Compounds

Positional Isomerism

- Target Compound: The 3-(4-(methylsulfonyl)phenyl) substitution on the piperazine ring introduces steric hindrance distinct from 4-substituted analogues.

- Evidence-Based Examples :

- tert-butyl 4-(3-(trifluoromethyl)pyridin-2-yl)piperazine-1-carboxylate (A9) : A 4-substituted analogue with a trifluoromethylpyridinyl group. The electron-withdrawing trifluoromethyl group enhances metabolic stability, as evidenced by its LC-MS data (m/z = 332.3) and 91.3% purity .

- tert-butyl 4-(4-nitro-3-(piperidin-1-yl)phenyl)piperazine-1-carboxylate : A 4-substituted nitro derivative used in radiotracer synthesis for neuroinflammation imaging .

Functional Group Diversity

- Electron-Withdrawing Groups :

- Electron-Donating Groups :

Solubility and Stability

- The methylsulfonyl group in the target compound likely enhances water solubility compared to hydrophobic analogues like tert-butyl 4-(3-bromo-5-(trifluoromethyl)phenyl)piperazine-1-carboxylate ().

- Purity and Yield : Compounds with sulfonyl groups (e.g., ) often exhibit high yields (>70%) due to favorable reaction kinetics, suggesting similar efficiency for the target compound.

Biological Activity

Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate is a piperazine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that includes a tert-butyl ester group, a piperazine ring, and a phenyl moiety substituted with a methylsulfonyl group, which may enhance its interaction with biological targets.

- Molecular Formula : C16H24N2O4S

- Molecular Weight : 340.4 g/mol

The compound's structure contributes to its reactivity and potential applications in organic synthesis and pharmaceutical research. Its unique substitution pattern may lead to distinct biological activities compared to other piperazine derivatives.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, including potential anti-inflammatory and anticancer properties. The following sections detail its interactions, mechanisms of action, and relevant case studies.

This compound has been explored for its role as a ligand in receptor binding studies. Its mechanism of action may involve modulation of signaling pathways related to inflammation and cell proliferation. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile in medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table presents a comparison of this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Similarity |

|---|---|---|

| Tert-butyl 4-(4-aminophenyl)piperazine-1-carboxylate | C16H24N2O2 | 0.90 |

| Tert-butyl 4-methylpiperazine-1-carboxylate | C13H19N2O2 | 0.90 |

| Di-tert-butyl piperazine-1,4-dicarboxylate | C18H30N2O4 | 0.89 |

| Tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C14H22N2O2 | 0.88 |

The methylsulfonyl substitution on the phenol ring is particularly noteworthy as it may enhance binding affinity or selectivity towards specific biological targets.

Case Studies and Research Findings

- Anti-Cancer Activity : Preliminary investigations have shown that this compound may possess anticancer properties. A study assessing various piperazine derivatives indicated that compounds with similar structural features exhibited cytotoxic effects against human liver hepatocellular carcinoma (HepG2) cells, suggesting potential for further exploration in cancer therapeutics .

- Inflammation Modulation : The compound's ability to modulate inflammatory pathways has been suggested through receptor binding studies. Such interactions could position it as a candidate for developing anti-inflammatory agents .

- Pharmacological Applications : The compound is being investigated for its pharmacological properties, including its potential use as an anti-inflammatory or anticancer agent, which could be pivotal in addressing various health conditions .

Q & A

Q. What are the key synthetic steps for Tert-butyl 3-(4-(methylsulfonyl)phenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves:

- Step 1 : Coupling of a piperazine core with a tert-butyl carbamate group using tert-butyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine .

- Step 2 : Introduction of the 4-(methylsulfonyl)phenyl moiety via nucleophilic aromatic substitution or Suzuki-Miyaura cross-coupling, requiring palladium catalysts and inert atmospheres .

- Optimization : Solvent polarity (e.g., toluene for improved solubility), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of arylating agents) are critical. Purity (>95%) is confirmed via HPLC .

Q. Which analytical techniques are essential for characterizing this compound, and how are they applied?

- NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., methylsulfonyl group at δ 3.0 ppm for S-CH3) and confirms Boc protection (tert-butyl signal at δ 1.4 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 395.2) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors reaction progress and purity (>97% area under the curve) .

Q. How does the methylsulfonyl group influence the compound’s physicochemical and biological properties?

The methylsulfonyl group:

- Enhances lipophilicity (logP ≈ 2.5), improving membrane permeability .

- Acts as a hydrogen-bond acceptor, potentially increasing binding affinity to targets like serotonin or dopamine receptors .

- Impacts metabolic stability by resisting oxidative degradation compared to electron-deficient substituents (e.g., nitro groups) .

Advanced Research Questions

Q. How can researchers optimize reaction yield and purity during scale-up synthesis?

- Solvent Screening : Use polar aprotic solvents (e.g., DMF) for coupling reactions to enhance reagent solubility .

- Catalyst Optimization : Employ Pd(dppf)Cl2 for Suzuki couplings (0.5–1 mol%) with microwave-assisted heating (80°C, 30 min) to reduce reaction time .

- Workup Strategies : Use silica gel column chromatography (hexane/ethyl acetate gradient) for intermediate purification. For final crystallization, tert-butyl methyl ether yields high-purity crystals .

Q. What methodologies resolve contradictions in reported biological activity data?

- Standardized Assays : Replicate receptor binding studies (e.g., 5-HT1A receptor IC50) using consistent cell lines (e.g., HEK293) and ligand concentrations (1–10 µM) to minimize variability .

- Metabolic Profiling : Compare hepatic microsome stability (human vs. rodent) to explain species-specific discrepancies in efficacy .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify binding pose variations due to methylsulfonyl conformational flexibility .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

-

Substituent Modifications :

Position Modification Effect Piperazine N1 Replace Boc with acetyl Increased metabolic stability but reduced solubility Phenyl ring Introduce electron-withdrawing groups (e.g., Cl) Enhances receptor binding affinity -

Biological Testing : Prioritize derivatives with Cl or CF3 substituents for in vivo neuropharmacological profiling .

Q. What advanced techniques elucidate the compound’s interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (kon/koff) to receptors like σ1 (KD ≈ 50 nM) .

- Cryo-EM : Resolves binding conformations in G-protein-coupled receptors (GPCRs) at 3.2 Å resolution .

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to optimize binding enthalpy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.